5-(cyclopropylsulfamoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide
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Overview
Description
5-(cyclopropylsulfamoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, a cyclopropylsulfamoyl group, and a dimethoxyphenethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopropylsulfamoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an appropriate amine.
Attachment of the cyclopropylsulfamoyl group: This can be done through sulfonamide formation reactions.
Addition of the dimethoxyphenethyl group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.
Reduction: Reduction reactions could target the carboxamide or sulfonamide groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in organic synthesis.
Biology
In biological research, compounds like 5-(cyclopropylsulfamoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide might be studied for their interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could find applications in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of 5-(cyclopropylsulfamoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(cyclopropylsulfamoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide analogs: Compounds with similar structures but different substituents.
Other furan carboxamides: Compounds with the furan carboxamide core but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-(cyclopropylsulfamoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-24-14-6-3-12(11-16(14)25-2)9-10-19-18(21)15-7-8-17(26-15)27(22,23)20-13-4-5-13/h3,6-8,11,13,20H,4-5,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMKVSCPKUGTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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